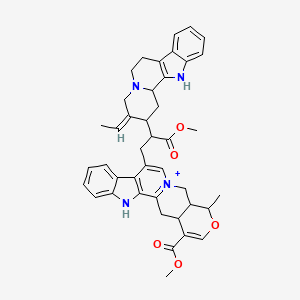
Serpentinine
描述
Serpentinine is an indole alkaloid derived from the roots of the plant Rauwolfia serpentina. This compound is known for its significant pharmacological properties, particularly in traditional medicine where it has been used for treating hypertension and mental disorders. This compound is one of the many alkaloids found in Rauwolfia serpentina, alongside others such as reserpine and ajmaline .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of serpentinine involves several steps, starting from simple indole derivatives. The process typically includes:
Formation of the indole nucleus: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Construction of the alkaloid skeleton: This involves multiple steps of cyclization and functional group transformations to build the complex structure of this compound.
Final modifications:
Industrial Production Methods: Industrial production of this compound is primarily through extraction from the roots of Rauwolfia serpentina. The roots are harvested, dried, and then subjected to solvent extraction processes to isolate the alkaloids. The crude extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield different reduced forms, which may have distinct pharmacological properties.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized derivatives: These can include hydroxylated or ketone forms of this compound.
Reduced forms: These may include dihydrothis compound or other hydrogenated derivatives.
Substituted products: These can vary widely depending on the substituents introduced
科学研究应用
Serpentinine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in treating hypertension, mental disorders, and other conditions.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control of herbal products
作用机制
Serpentinine exerts its effects primarily through interaction with neurotransmitter systems in the brain. It is known to deplete catecholamines and serotonin by inhibiting their storage in synaptic vesicles. This leads to a decrease in the levels of these neurotransmitters in the synaptic cleft, resulting in its antihypertensive and sedative effects. The molecular targets include vesicular monoamine transporters, which are crucial for the storage and release of neurotransmitters .
相似化合物的比较
Reserpine: Another alkaloid from Rauwolfia serpentina, known for its antihypertensive properties.
Ajmaline: Used as an antiarrhythmic agent.
Yohimbine: Known for its stimulant and aphrodisiac effects.
Uniqueness of Serpentinine: this compound is unique due to its specific combination of pharmacological effects, particularly its ability to deplete neurotransmitters and its use in traditional medicine for treating a variety of conditions. Its chemical structure also allows for various modifications, making it a versatile compound for research and therapeutic applications .
属性
IUPAC Name |
methyl 11-[2-[(3Z)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAUBSSAJRGKPX-ZXKDJJQISA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N4O5+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36519-42-3 | |
| Record name | Serpentinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036519423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B8099795.png)
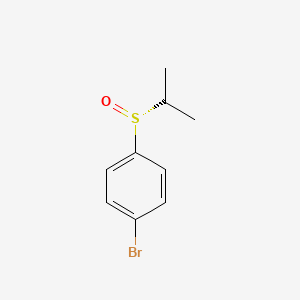
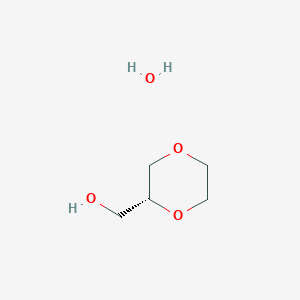
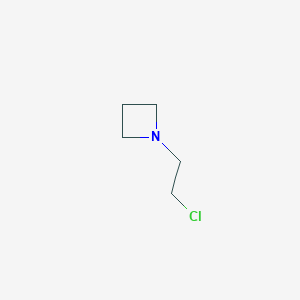
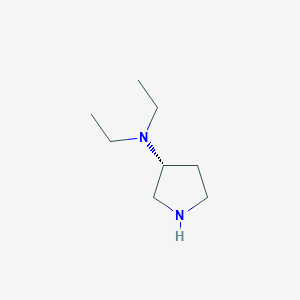
![3-Iodo-7h-pyrrolo[2,3-c]pyridazine](/img/structure/B8099838.png)
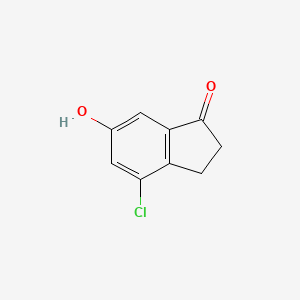
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8099846.png)
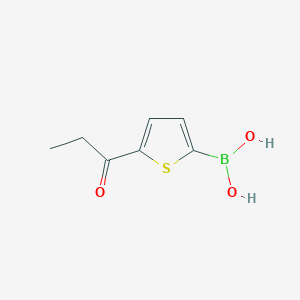
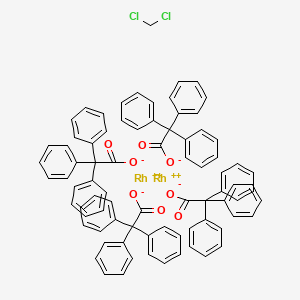
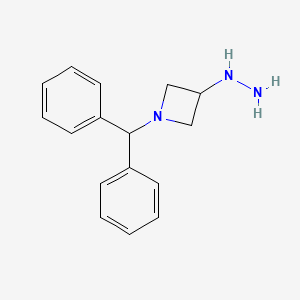
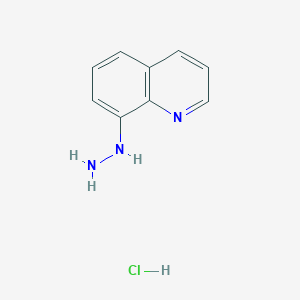
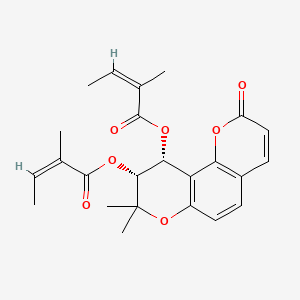
![3-(2,6-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid](/img/structure/B8099883.png)
